[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(2-amino-4-chlorophenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-10-1-2-12(11(14)7-10)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDEYDDNCNVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-tert-Butyloxycarbonyl-4-piperidone Intermediate
- Starting from 4-piperidone hydrochloride, N-tert-butyloxycarbonyl (Boc) protection is performed using dimethyl dicarbonate in aqueous acetone under mild conditions at room temperature for 24 hours.
- The reaction mixture is then subjected to extraction with ethyl acetate, washing with saturated salt solutions, drying, and concentration to yield N-Boc-4-piperidone as a white solid.
- Reported yields are high, around 91-93% (Patent CN106432232A).
Reductive Amination to 4-Amino-1-Boc-piperidine
- The N-Boc-4-piperidone is reacted with ammonia in ethanol solution in the presence of titanium tetraisopropylate as a catalyst under nitrogen atmosphere.
- Sodium borohydride is added portion-wise at temperatures below 30 °C to reduce the imine intermediate formed by condensation with ammonia.
- After completion, the reaction is quenched with concentrated ammonia, filtered, washed, and the product purified by washing with ethyl acetate and aqueous acid/base treatments.
- The product, 4-amino-1-Boc-piperidine, is obtained in 81-82% molar yield with characteristic NMR signals confirming structure.
Coupling with 2-Amino-4-chlorophenyl Moiety
- The 4-amino-1-Boc-piperidine intermediate is then coupled with a 2-amino-4-chlorophenyl derivative through nucleophilic substitution or amide bond formation depending on the exact synthetic design.
- In some methods, the aromatic amine is introduced via reaction with appropriate halogenated aromatic precursors under inert atmosphere, often using bases like potassium iodide and alkali to facilitate substitution.
- The reaction is typically performed under heating, followed by acidification to precipitate the product, filtration, and recrystallization to obtain a pure intermediate.
Introduction of the Hydroxymethyl Group at Piperidine 4-Position
- The hydroxymethyl group is introduced by reduction of a suitable precursor such as an aldehyde or ester group at the 4-position of the piperidine ring.
- Catalytic hydrogenation using Pd/C under hydrogen atmosphere in methanol at controlled temperature and pressure is a common approach.
- The reaction progress is monitored by TLC, and upon completion, the catalyst is filtered off, and the product is isolated by solvent evaporation and drying.
- Yields of this step can reach up to 94% with confirmed purity by NMR and other spectroscopic methods.
Summary Table of Key Reaction Conditions and Yields
| Step | Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of 4-piperidone | 4-piperidone·HCl, dimethyl dicarbonate, aqueous acetone, RT, 24h | 91-93 | High yield, white solid product |
| Reductive Amination | N-Boc-4-piperidone, NH3 in EtOH, Ti(OiPr)4, NaBH4, <30 °C | 81-82 | Controlled temp, inert atmosphere |
| Aromatic Coupling | 4-amino-1-Boc-piperidine, 2-amino-4-chlorophenyl precursor, KI, alkali, heat | Variable | Acid workup and recrystallization |
| Hydroxymethyl Introduction | Pd/C catalyst, H2 gas, MeOH, 40 psi, <30 °C, 16 h | ~94 | Catalytic hydrogenation, TLC monitored |
Analytical and Characterization Data
- NMR Spectroscopy : ^1H NMR confirms the presence of characteristic signals for the piperidine ring protons, aromatic protons, amino substituents, and hydroxymethyl group.
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress at each step.
- Melting Point and Purity : Recrystallized products exhibit sharp melting points consistent with pure compounds.
- Mass Spectrometry and IR Spectroscopy : Confirm molecular weights and functional groups respectively in intermediates and final products.
Research Findings and Practical Notes
- The use of titanium tetraisopropylate as a catalyst in reductive amination improves selectivity and yield.
- Maintaining reaction temperatures below 30 °C during sodium borohydride addition prevents side reactions and decomposition.
- The Boc protecting group is essential to prevent unwanted side reactions on the piperidine nitrogen during aromatic substitution.
- Catalytic hydrogenation is a clean and efficient method for introducing the hydroxymethyl group, with minimal byproducts.
- Purification by recrystallization from appropriate solvents ensures high purity suitable for further pharmaceutical development.
This comprehensive synthesis approach, supported by patent documentation and peer-reviewed research, outlines a robust and scalable preparation method for this compound, suitable for advanced pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol, with the molecular formula C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol, is a compound of significant interest in various fields of research, particularly in chemistry, biology, and medicine. Its unique structure allows it to serve as an intermediate in organic synthesis and as a potential therapeutic agent. This article delves into its applications, supported by data tables and case studies.
Key Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts alcohol to ketones or aldehydes | Potassium permanganate, chromium trioxide |
| Reduction | Forms secondary amines or alcohols | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic substitution involving amino/hydroxyl groups | Strong acids or bases |
Chemistry
- Intermediate in Organic Synthesis : This compound is utilized as an intermediate for synthesizing complex organic molecules, facilitating the study of reaction mechanisms and kinetics.
Biology
- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Research is ongoing to explore its efficacy against various pathogens and cancer cell lines .
Medicine
- Therapeutic Potential : The compound's unique chemical structure has led to investigations into its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as metabolic syndrome and liver diseases .
Case Studies and Research Findings
- Anticancer Activity : A study focused on derivatives of piperidine compounds indicated that modifications at the piperidine ring could enhance anticancer activity. This compound was highlighted for its potential in targeting specific cancer pathways .
- Antimicrobial Properties : Research published in pharmacological journals has shown promising results for piperidine derivatives against various bacterial strains. The hydroxymethyl group in this compound contributes to its enhanced solubility and bioactivity .
- CB1 Receptor Antagonism : In studies examining cannabinoid receptor interactions, derivatives related to this compound have been explored for their ability to selectively antagonize CB1 receptors without significant side effects, indicating potential applications in managing metabolic disorders .
Mechanism of Action
The mechanism of action of [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperidine derivatives are widely studied for their bioactivity, with substituent variations significantly impacting pharmacological profiles. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Key Observations:
Substituent Position and Bioactivity: The antiplasmodial activity of fluorinated analogues (e.g., compounds in ) highlights the importance of electron-withdrawing groups (e.g., -F) in enhancing parasite selectivity. The 2-amino-4-chlorophenyl group in the target compound may improve binding to aromatic receptor pockets compared to non-amino-substituted derivatives (e.g., –20).
Hydroxyl Group Contribution :
- Alcohol analogues, including the target compound, demonstrate enhanced selectivity in antimalarial studies, likely due to hydrogen bonding with biological targets .
Biological Activity
[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other pharmacological effects. The synthesis, characterization, and structure-activity relationships (SAR) will also be discussed.
Chemical Structure
The compound features a piperidine ring substituted with a 2-amino-4-chlorophenyl group and a hydroxymethyl group. This unique structure contributes to its diverse biological activities.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds similar to this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Moderate activity |
| Salmonella Typhi | Moderate activity |
The MIC values indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus and E. coli, suggesting its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate that the compound may serve as a promising candidate for antifungal therapies .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate inhibition |
| Urease | Significant inhibition |
These findings suggest that this compound could be explored for therapeutic applications in conditions where these enzymes play a critical role .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the specific substitutions on the piperidine ring and the presence of the hydroxymethyl group. Research indicates that modifications to these groups can significantly alter the compound's potency against various pathogens .
Key Observations:
- The presence of electron-donating or electron-withdrawing groups on the piperidine ring enhances antibacterial activity.
- Hydroxy substitutions on the phenyl ring contribute positively to antimicrobial properties.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine, including this compound, exhibited varying degrees of antimicrobial activity, with some derivatives achieving complete inhibition of bacterial growth within hours .
- Pharmacological Evaluation : Another research effort evaluated the pharmacological profiles of piperidine derivatives, highlighting their potential in treating infections caused by resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
